molecular formula C14H18N2O3S B5266085 N-butyl-8-methoxyquinoline-5-sulfonamide

N-butyl-8-methoxyquinoline-5-sulfonamide

Cat. No.: B5266085
M. Wt: 294.37 g/mol
InChI Key: HTLGDQYGZISUMN-UHFFFAOYSA-N
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Description

N-butyl-8-methoxyquinoline-5-sulfonamide is a compound belonging to the quinoline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-8-methoxyquinoline-5-sulfonamide typically involves the reaction of 8-methoxyquinoline-5-sulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-butyl-8-methoxyquinoline-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its anticancer and antibacterial properties.

Mechanism of Action

The mechanism of action of N-butyl-8-methoxyquinoline-5-sulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, it is believed to interfere with DNA replication and repair mechanisms, leading to cell death. For its antibacterial activity, it may inhibit essential bacterial enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 8-hydroxyquinoline-5-sulfonamide
  • 8-methoxyquinoline-5-sulfonamide
  • N-methyl-8-methoxyquinoline-5-sulfonamide

Uniqueness

N-butyl-8-methoxyquinoline-5-sulfonamide stands out due to its unique butyl group, which can influence its lipophilicity and, consequently, its biological activity. This structural variation can lead to differences in its interaction with biological targets compared to other quinoline-5-sulfonamide derivatives .

Properties

IUPAC Name

N-butyl-8-methoxyquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-3-4-10-16-20(17,18)13-8-7-12(19-2)14-11(13)6-5-9-15-14/h5-9,16H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLGDQYGZISUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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